molecular formula C8H10O3 B560951 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) CAS No. 100378-62-9

3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI)

Cat. No.: B560951
CAS No.: 100378-62-9
M. Wt: 154.165
InChI Key: BXXDLBFIRDTLHJ-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.1632 g/mol . This compound is characterized by a cyclohexene ring with a carboxaldehyde group at position 1, a methoxy group at position 4, and an oxo group at position 2. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with appropriate reagents to introduce the carboxaldehyde, methoxy, and oxo groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific pathways. The methoxy and oxo groups play a crucial role in its binding affinity and reactivity .

Properties

CAS No.

100378-62-9

Molecular Formula

C8H10O3

Molecular Weight

154.165

IUPAC Name

4-methoxy-2-oxocyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H10O3/c1-11-7-3-2-6(5-9)8(10)4-7/h4-6H,2-3H2,1H3

InChI Key

BXXDLBFIRDTLHJ-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C(CC1)C=O

Synonyms

3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI)

Origin of Product

United States

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